An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinamide
An In-depth Technical Guide to 2-Methyl-6-(trifluoromethyl)nicotinamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Methyl-6-(trifluoromethyl)nicotinamide, a compound of interest in medicinal chemistry. While specific research on this particular molecule is not extensively published, this document synthesizes information from related nicotinamide derivatives, the role of trifluoromethyl groups in drug design, and the broader context of NAD+ metabolism to offer a detailed projection of its potential properties, synthesis, and applications. This guide is intended to serve as a foundational resource for researchers and drug development professionals exploring novel nicotinamide-based therapeutics.
Introduction: The Significance of Nicotinamide and its Derivatives
Nicotinamide, a form of vitamin B3, is a fundamental molecule in cellular metabolism, primarily serving as a precursor to the essential coenzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is a critical component of redox reactions and is involved in a myriad of cellular processes, including energy metabolism, DNA repair, and cell signaling.[1] The therapeutic potential of nicotinamide and its derivatives has been explored in a wide range of diseases, including skin disorders, diabetes, and neurodegenerative diseases.[1]
The modification of the nicotinamide scaffold has been a key strategy in medicinal chemistry to develop novel therapeutic agents with enhanced potency, selectivity, and pharmacokinetic properties.[2] The introduction of substituents such as methyl and trifluoromethyl groups can significantly alter the molecule's biological activity.[3][4] This guide focuses on 2-Methyl-6-(trifluoromethyl)nicotinamide, a molecule that combines these two important functional groups.
Chemical Properties and the Role of Key Functional Groups
2.1. Core Structure: Nicotinamide
The nicotinamide core provides the basic framework for interaction with various enzymes. It is the active component that participates in the NAD+ salvage pathway and can influence the activity of NAD+-dependent enzymes.
2.2. The Methyl Group at Position 2
The presence of a methyl group at the 2-position of the pyridine ring can influence the molecule's steric and electronic properties. This can affect its binding affinity to target enzymes and its metabolic stability.
2.3. The Trifluoromethyl Group at Position 6
The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry due to its unique properties.[5] Its strong electron-withdrawing nature and high lipophilicity can significantly impact a drug's metabolic stability, membrane permeability, and binding affinity to target proteins.[3][6] The trifluoromethyl group is often used to enhance the potency and pharmacokinetic profile of drug candidates.[3]
Table 1: Physicochemical Properties of 2-Methyl-6-(trifluoromethyl)nicotinamide (Predicted)
| Property | Predicted Value | Source |
| CAS Number | 874767-59-6 | - |
| Molecular Formula | C8H7F3N2O | - |
| Molecular Weight | 204.15 g/mol | - |
| LogP | 1.5 - 2.5 | Predicted |
| pKa (amide) | ~17 | Predicted |
| pKa (pyridine N) | 2-3 | Predicted |
Potential Mechanisms of Action
Based on the structure of 2-Methyl-6-(trifluoromethyl)nicotinamide and the known pharmacology of nicotinamide derivatives, several potential mechanisms of action can be hypothesized.
3.1. Modulation of NAD+ Metabolism
Like nicotinamide, this derivative could serve as a substrate for the NAD+ salvage pathway, potentially influencing intracellular NAD+ levels. This pathway is crucial for cellular energy and signaling.
Caption: Hypothesized entry of 2-Methyl-6-(trifluoromethyl)nicotinamide into the NAD+ salvage pathway.
3.2. Inhibition of Nicotinamide N-methyltransferase (NNMT)
NNMT is a key enzyme in nicotinamide metabolism, and its inhibition has been explored as a therapeutic strategy for various diseases.[7][8] The structural modifications in 2-Methyl-6-(trifluoromethyl)nicotinamide might confer inhibitory activity against NNMT, leading to altered cellular methylation potential and nicotinamide levels.[9]
3.3. Modulation of Sirtuin and PARP Activity
Nicotinamide is a known inhibitor of sirtuins (SIRT1-7) and Poly(ADP-ribose) polymerases (PARPs).[10][11][12] The 2-methyl and 6-trifluoromethyl substitutions could modulate the inhibitory potency and selectivity of the molecule towards different sirtuin isoforms or PARP family members.[13]
Caption: Potential enzymatic targets of 2-Methyl-6-(trifluoromethyl)nicotinamide.
Synthesis and Characterization
4.1. Proposed Synthetic Workflow
A potential synthetic approach could involve the amidation of a corresponding carboxylic acid or ester precursor.
Sources
- 1. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-cancer and immunomodulatory evaluation of new nicotinamide derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Novel Inhibitors of Nicotinamide-N-Methyltransferase for the Treatment of Metabolic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel tricyclic small molecule inhibitors of Nicotinamide N-methyltransferase for the treatment of metabolic disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Inhibitors of nicotinamide N-methyltransferase designed to mimic the methylation reaction transition state - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Frontiers | Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 12. Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Novel synthesis of nicotinamide derivatives of cytotoxic properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Development of a green, concise synthesis of nicotinamide derivatives catalysed by Novozym® 435 from Candida antarctica in sustainable continuous-flow ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA07201K [pubs.rsc.org]

